molecular formula C11H14N4OS B1520267 1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide CAS No. 1235439-63-0

1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide

Cat. No. B1520267
CAS RN: 1235439-63-0
M. Wt: 250.32 g/mol
InChI Key: FUABDTDDLQNZNM-UHFFFAOYSA-N
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Description

The compound “1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing at least two different elements. In this case, the elements are nitrogen and carbon .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[3,4-b]pyridine derivatives have been found to exhibit strong fluorescence, which can be influenced by the substitution pattern on the pyrazolo[3,4-b]pyridine ring .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The core structure of the compound, 1H-pyrazolo[3,4-b]pyridine, is a key scaffold in the synthesis of various heterocyclic compounds . These structures are significant in medicinal chemistry due to their resemblance to purine bases, which are fundamental components of DNA and RNA. The sulfanyl and formamide groups in the compound can act as points of functionalization, allowing for the creation of diverse derivatives with potential biological activity.

Development of Antiviral Agents

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been reported to exhibit potent antiviral properties . The compound could serve as a precursor in the synthesis of new antiviral agents, especially by modifying the sulfanyl group to attach various substituents that can interact with viral proteins.

Antibacterial Research

Similar to its antiviral applications, the compound’s derivatives have shown antibacterial activity . Research into the modification of this compound could lead to the development of new antibacterial agents that can be used to combat resistant bacterial strains.

Enzyme Inhibition Studies

The structural analogs of this compound have been utilized in the study of enzyme inhibition . For instance, they can serve as inhibitors for enzymes like phosphodiesterase-4, which plays a role in inflammatory diseases. The compound’s versatility in forming various derivatives makes it a valuable tool in designing enzyme inhibitors.

Receptor Ligand Research

The compound’s framework is useful in the development of ligands for various receptors . For example, modifications to the compound can lead to the formation of ligands for A1-adenosine or prostaglandin E2 receptor 1, which are important targets in pharmacology.

Pulmonary Arterial Hypertension (PAH) Treatment

Compounds with the 1H-pyrazolo[3,4-b]pyridine moiety have been explored for their potential in treating PAH, a severe cardiovascular disorder . The compound’s ability to be modified can help in creating new therapeutic agents that can alleviate the symptoms of PAH or slow its progression.

Cancer Research

The structural motif of 1H-pyrazolo[3,4-b]pyridine is also investigated for its role in cancer treatment strategies . The compound’s derivatives could be designed to target specific pathways involved in cancer cell proliferation and survival, offering a pathway to novel oncological therapies.

Neurological Disorder Therapeutics

Lastly, the compound’s derivatives are being studied for their potential use in treating various neurological disorders . By modifying the compound to affect certain neurological pathways, researchers can develop new drugs that may be effective in treating conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrazolo[3,4-b]pyridine derivatives have been studied for their inhibitory activity against certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future research directions would likely involve further exploration of the properties and potential applications of this compound and related compounds. This could include studying their biological activity, photophysical properties, and potential uses as fluorescent sensors .

properties

IUPAC Name

S-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-7-9-5-8(17-11(16)14(2)3)6-12-10(9)15(4)13-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUABDTDDLQNZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)SC(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144801
Record name S-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl) N,N-dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide

CAS RN

1235439-63-0
Record name S-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl) N,N-dimethylcarbamothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl) N,N-dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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